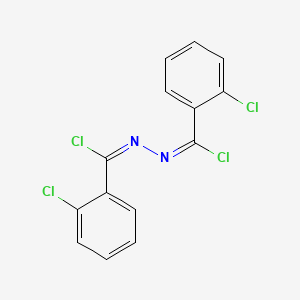

Bis(A,2-dichloro-benzal)hydrazine

Description

Overview of Bis-Hydrazone Chemical Scaffolds in Modern Chemistry

Bis-hydrazones are a specific subclass of hydrazones containing two hydrazone moieties within the same molecule. This structural feature often enhances their biological activity and provides a scaffold for the synthesis of more complex molecules. rsc.orgnih.gov The presence of multiple coordination sites in bis-hydrazones makes them excellent ligands for the formation of metal complexes, which have shown promising applications in catalysis and materials science. rsc.orgfrontiersin.org The ability of the hydrazone group to exist in keto-enol tautomeric forms further adds to their chemical versatility. mdpi.com

Academic Context and Rationale for Investigating Bis(A,2-dichloro-benzal)hydrazine

The investigation into specific bis-hydrazone derivatives like this compound is driven by the quest for new compounds with enhanced or novel properties. The introduction of chloro-substituents on the benzal rings is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, which can significantly influence its biological activity. The academic interest in this particular compound stems from the broader importance of halogenated organic compounds in drug discovery and materials science.

Historical Development and Evolution of Related Research Areas

The study of hydrazones dates back to the late 19th and early 20th centuries, with the foundational work on their synthesis and basic reactivity. wikipedia.org Initially, their primary use was in the Wolff-Kishner reduction, a classic organic reaction for converting carbonyl groups to methylene (B1212753) groups. wikipedia.org Over the decades, research has evolved to explore the rich coordination chemistry of hydrazones and their potential as biologically active agents. The development of modern analytical techniques has allowed for detailed structural and electronic characterization, paving the way for the rational design of new hydrazone-based compounds with specific functionalities.

Current Research Trends and Unaddressed Challenges in This Compound Class

Current research on hydrazone and bis-hydrazone compounds is heavily focused on their therapeutic applications. There is a significant effort to develop new hydrazone-based drugs with antimicrobial, antifungal, antiviral, and anticancer properties. mdpi.comrroij.comnih.gov The design of selective metal-chelating agents for the treatment of diseases associated with metal ion imbalance is another active area of investigation. frontiersin.org A key challenge remains in understanding the precise structure-activity relationships to design more potent and selective compounds with minimal off-target effects. nih.gov Furthermore, issues related to the solubility and bioavailability of these compounds often need to be addressed to translate promising in vitro results into effective therapeutic agents. frontiersin.org

Chemical Properties of this compound

The fundamental chemical characteristics of this compound are presented below.

| Property | Value |

| Molecular Formula | C₁₄H₁₀Cl₄N₂ |

| Molecular Weight | 364.06 g/mol |

| Appearance | Likely a solid at room temperature |

| IUPAC Name | 1,2-bis((2-chlorophenyl)methylene)hydrazine |

Synthesis and Purification of this compound

Synthetic Methodologies

The primary method for synthesizing this compound is the condensation reaction between 2-chlorobenzaldehyde (B119727) and hydrazine (B178648) hydrate. mdpi.comrroij.com This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or methanol. mdpi.com The general reaction is as follows:

2 (o-ClC₆H₄CHO) + N₂H₄·H₂O → (o-ClC₆H₄CH=N)₂ + 3H₂O

The use of an acid catalyst, such as a few drops of acetic acid, can sometimes facilitate the reaction. mdpi.com

Purification and Isolation Techniques

After the reaction is complete, the crude product, which is typically a solid, precipitates out of the solution upon cooling. This solid can be collected by filtration. Further purification can be achieved through recrystallization from an appropriate solvent, such as ethanol or a mixture of solvents, to obtain a product of high purity. The purity of the compound can be assessed using techniques like melting point determination and chromatographic methods.

Structural and Spectroscopic Analysis

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the aromatic protons on the dichlorophenyl rings and the azomethine protons (-CH=N-). The chemical shift and splitting pattern of the aromatic protons would be influenced by the presence of the chlorine substituent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule, including the aromatic carbons and the imine carbon of the azomethine group.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a characteristic absorption band for the C=N stretching vibration of the azomethine group, typically in the region of 1600-1650 cm⁻¹. acs.org Bands corresponding to C-H and C=C stretching of the aromatic rings would also be present.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would show absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic rings and the C=N chromophore. nih.gov

Chemical Reactivity and Potential Applications

Thermal Stability and Decomposition

The thermal stability of this compound would be an important property to consider for its potential applications. Thermogravimetric analysis (TGA) could be used to determine its decomposition temperature and pattern. The presence of the halogen atoms might influence its thermal behavior.

Reactivity with Other Chemical Species

The azomethine group in this compound is susceptible to hydrolysis under acidic or basic conditions, which would regenerate 2-chlorobenzaldehyde and hydrazine. The nitrogen atoms of the hydrazone moiety possess lone pairs of electrons, making them potential coordination sites for metal ions. frontiersin.org

Coordination Chemistry

As a bidentate or potentially tetradentate ligand, this compound can form complexes with various transition metal ions. The coordination can occur through the nitrogen atoms of the azomethine groups. The resulting metal complexes could exhibit interesting catalytic, magnetic, or electronic properties. rsc.org

Potential as a Precursor in Organic Synthesis

This compound can serve as a precursor for the synthesis of various heterocyclic compounds. For instance, it could potentially undergo cyclization reactions to form derivatives of pyrazole, triazole, or other nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry. mdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H8Cl4N2 |

|---|---|

Molecular Weight |

346 g/mol |

IUPAC Name |

(NE,1E)-2-chloro-N-[chloro-(2-chlorophenyl)methylidene]benzenecarbohydrazonoyl chloride |

InChI |

InChI=1S/C14H8Cl4N2/c15-11-7-3-1-5-9(11)13(17)19-20-14(18)10-6-2-4-8-12(10)16/h1-8H/b19-13+,20-14+ |

InChI Key |

STSYYFNBAHTXBF-IWGRKNQJSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N\N=C(\Cl)/C2=CC=CC=C2Cl)/Cl)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NN=C(C2=CC=CC=C2Cl)Cl)Cl)Cl |

Synonyms |

2-CBCA 2-chlorobenzoyl chloride azine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Functionalization of Bis A,2 Dichloro Benzal Hydrazine

Optimized Synthesis Routes for Bis(A,2-dichloro-benzal)hydrazine

The synthesis of bis(dichlorobenzylidene)hydrazine is typically achieved through the condensation reaction between a specific isomer of dichlorobenzaldehyde and hydrazine (B178648). This reaction leads to the formation of a C=N-N=C linkage, characteristic of an azine.

Condensation Reaction Mechanisms and Kinetics

The formation of hydrazones, and subsequently azines, from aldehydes and hydrazine is a well-established reaction in organic chemistry. wikipedia.org The mechanism involves a two-step process:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the dichlorobenzaldehyde. This forms an unstable intermediate compound. researchgate.net

Dehydration: The intermediate then undergoes dehydration, losing a molecule of water to form a C=N double bond, yielding a hydrazone. researchgate.net

When hydrazine (H₂N-NH₂) is used, the initially formed hydrazone still possesses a reactive -NH₂ group. If the aldehyde is present in a stoichiometric ratio of 2:1 or higher, the hydrazone can react with a second molecule of the aldehyde through the same mechanism to form a symmetrical azine (R₂C=N-N=CR₂). wikipedia.org

The reaction is generally reversible and can be catalyzed by acid. The addition of a catalytic amount of acid, such as glacial acetic acid, can accelerate the reaction and lead to higher yields by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. alcrut.com

The kinetics of the reaction are influenced by several factors including the concentration of reactants, temperature, and the presence of a catalyst. The rate of formation for aldazines generally increases with increasing acidity of the reaction medium. researchgate.net

Green Chemistry Approaches in Synthetic Design

In line with the principles of green chemistry, several environmentally benign methods have been developed for the synthesis of hydrazones and azines, which can be applied to the preparation of bis(dichlorobenzylidene)hydrazine. ijnrd.orgresearchgate.net These methods aim to reduce waste, eliminate the use of toxic solvents, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. ijnrd.org It often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net The synthesis of hydrazones under microwave conditions can often be completed in seconds or minutes, sometimes without the need for a solvent. researchgate.net This rapid, energy-efficient approach minimizes the formation of byproducts. researchgate.net

Solvent-Free Synthesis: Solvent-free, or mechanochemical, techniques offer a significant environmental advantage. researchgate.net One such method involves grinding the reactants (e.g., a dichlorobenzaldehyde and hydrazine sulfate) together, sometimes in the presence of a solid support like aluminum oxide. researchgate.net These reactions can be rapid, efficient, and produce high yields of pure products without the need for subsequent purification, eliminating the use and disposal of hazardous organic solvents. researchgate.netresearchgate.net For example, the reaction of 2,4-dichlorobenzaldehyde and 3,5-dichlorobenzaldehyde with 4-nitrophenyl hydrazine has been successfully carried out under solvent-free conditions. researchgate.net

These green approaches are summarized in the table below.

| Green Synthesis Approach | Key Features | Advantages |

| Microwave-Assisted | Uses microwave radiation for heating. ijnrd.org | Rapid reaction times (minutes vs. hours). ijnrd.org Higher yields and purity. researchgate.net Reduced energy consumption. researchgate.net |

| Solvent-Free (Grinding) | Reactants are ground together without a solvent. researchgate.net | Eliminates solvent waste. researchgate.net Simple procedure and workup. researchgate.net Often requires no catalyst. researchgate.net |

| Use of Greener Solvents | Employs benign solvents like polyethylene glycol (PEG) or water. nih.gov | Low toxicity and environmental impact. nih.gov Can facilitate product separation. |

Yield Enhancement and Purity Considerations

Achieving high yield and purity is crucial in the synthesis of bis(dichlorobenzylidene)hydrazine. Several factors can be optimized to enhance the outcome.

Reaction Conditions: The choice of solvent (e.g., ethanol), reaction temperature (often reflux), and the use of an acid catalyst can significantly impact the yield. alcrut.commdpi.com

Stoichiometry: The molar ratio of dichlorobenzaldehyde to hydrazine is critical. A 2:1 ratio is theoretically required for the formation of the symmetrical azine. Using an excess of the aldehyde can help drive the reaction to completion.

Purification: The most common method for purifying the solid product is recrystallization from a suitable solvent, such as ethanol (B145695). mdpi.com This process removes unreacted starting materials and byproducts. The precipitated product is typically collected by filtration, washed, and dried. mdpi.com The purity of the final product can be confirmed by techniques such as melting point determination, NMR, IR, and GC/MS. google.com

A study on the synthesis of ketazines (a type of bis-hydrazine) using a nickel-based heterogeneous catalyst reported yields between 76-89% in under three hours at room temperature. mdpi.com Another solvent-free approach using hydrazine sulfate and aromatic aldehydes yielded products in 32% to 98% after recrystallization. researchgate.net

Scalability and Industrial Feasibility of Preparation

Transitioning the synthesis of bis(dichlorobenzylidene)hydrazine from a laboratory scale to industrial production requires consideration of safety, efficiency, and cost. Continuous flow chemistry offers significant advantages over traditional batch processing for large-scale synthesis. ucd.iebeilstein-journals.org

Continuous Flow Synthesis: Flow chemistry involves pumping reagents through tubes or microreactors where the reaction occurs. This methodology provides several key benefits for industrial applications:

Enhanced Safety: Reactions involving potentially hazardous reagents like hydrazine can be managed more safely. ucd.ie The small reaction volumes at any given time minimize the risks associated with exothermic events or the accumulation of unstable intermediates.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, which can lead to higher yields and selectivity. beilstein-journals.org

Scalability: Scaling up production is achieved by running the process for longer periods or by using multiple reactors in parallel, rather than using larger, potentially more hazardous, batch reactors. ucd.ie

Automation: Flow systems can be fully automated, allowing for consistent product quality and reduced operational costs. acs.org

The implementation of continuous flow technology has been shown to improve the synthesis of various pharmaceutical products, demonstrating its industrial viability. acs.org For reactions involving hydrazine, flow chemistry offers a safer and more efficient alternative to batch production. ucd.ie

Precursor Chemistry and Raw Material Analysis

The primary raw materials for the synthesis of bis(dichlorobenzylidene)hydrazine are a dichlorobenzaldehyde isomer and a hydrazine source, typically hydrazine hydrate.

Synthesis of 2-dichlorobenzaldehyde and Hydrazine Derivatives

Synthesis of Dichlorobenzaldehyde Isomers: Various isomers of dichlorobenzaldehyde can be synthesized through different established routes. The choice of method depends on the desired isomer and the available starting materials.

| Target Compound | Starting Material | Key Reagents/Conditions | Yield |

| 2,3-Dichlorobenzaldehyde | 2,3-Dichlorotoluene | 1. Bromine, H₂O₂, azobisisobutyronitrile 2. Hydrolysis with HBr and N,N-dimethylacetamide | 80.6% patsnap.com |

| 2,3-Dichlorobenzaldehyde | 2,3-Dichlorotoluene | Oxidation with H₂O₂ using Co, Mo, Br catalysts in acetic acid. google.com | 72.1% (after recrystallization) chemicalbook.com |

| 2,4-Dichlorobenzaldehyde | 2,4-Dichlorobenzal chloride | Hydrolysis with concentrated H₂SO₃. | 80% prepchem.com |

| 2,5-Dichlorobenzaldehyde | 2,5-Dichlorobenzenemethanol | Oxidation with Oxone® and CoFe₂O₄ magnetic nanoparticles in water. chemicalbook.com | N/A |

| 2,6-Dichlorobenzaldehyde | 1,3-Dichloro-2-(dichloromethyl)benzene | Hydrolysis in an acidic medium at 50-55 °C. prepchem.com | 84% prepchem.com |

| 2,6-Dichlorobenzaldehyde | 2,6-Dichlorobenzyl chloride | Catalytic hydrolysis using a metal salt/benzaldehyde complex. wipo.int | High Yield wipo.int |

Synthesis of Hydrazine Derivatives: Hydrazine is a versatile reagent used in the synthesis of many organic compounds.

Hydrazine Hydrate: This is the most common source of hydrazine for condensation reactions. Anhydrous hydrazine can be prepared by distilling hydrazine hydrate over a dehydrating agent like sodium hydroxide, although this is a hazardous procedure. orgsyn.org

Substituted Hydrazines: A wide range of substituted hydrazine derivatives can be prepared through various methods, including the reductive alkylation of hydrazine derivatives or C-N coupling reactions. organic-chemistry.org For instance, a method for the direct reductive hydrazination of ketones and aldehydes using phenylhydrazine has been developed. organic-chemistry.org The synthesis of hydrazine derivatives can also be achieved using continuous flow technology, providing a safer and more scalable protocol. rsc.org

Purity Requirements of Starting Materials

The successful synthesis of this compound, a symmetrical azine, is critically dependent on the purity of its primary starting materials: a dichlorobenzaldehyde isomer and hydrazine. The condensation reaction between these two precursors to form the hydrazone linkages is sensitive to impurities, which can lead to the formation of undesirable side products, lower yields, and complications in the purification of the final compound.

Dichlorobenzaldehyde:

The dichlorobenzaldehyde reactant, such as 2,3-dichlorobenzaldehyde or 2,6-dichlorobenzaldehyde, must be of high purity, typically exceeding 98%. Common impurities in commercially available or synthetically prepared dichlorobenzaldehydes can include other isomers, the corresponding dichlorobenzyl alcohols, and dichlorobenzoic acids. The presence of these impurities can interfere with the stoichiometry of the reaction and introduce contaminants that are difficult to separate from the desired product.

Purification of dichlorobenzaldehydes is often achieved through recrystallization from appropriate solvents, such as ethanol. The purity of the aldehyde can be ascertained using various analytical techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are effective in separating and quantifying isomeric impurities.

Hydrazine:

Hydrazine is typically used in the form of hydrazine hydrate, with concentrations ranging from 80% to over 99%. The choice of concentration can influence the reaction kinetics and the solubility of the reactants. For many synthetic applications, a high-purity grade is preferred to minimize the presence of water and other contaminants. Impurities in hydrazine hydrate can include ammonia and oxidation products, which can participate in side reactions.

The purity of hydrazine hydrate can be determined by titration with a standardized acid or an oxidizing agent like potassium iodate. Distillation can be employed to concentrate and purify hydrazine hydrate solutions.

A summary of the typical purity requirements and analytical methods for the starting materials is presented in the table below.

| Starting Material | Typical Purity | Common Impurities | Recommended Analytical Methods |

| Dichlorobenzaldehyde | > 98% | Isomeric dichlorobenzaldehydes, dichlorobenzyl alcohols, dichlorobenzoic acids | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |

| Hydrazine Hydrate | 80% - 99%+ | Water, ammonia, oxidation products | Titration (acid-base or redox) |

Derivatization Strategies and Analogue Synthesis

The chemical structure of this compound offers multiple sites for functionalization, enabling the synthesis of a wide array of analogues with tailored properties. These derivatization strategies can be broadly categorized into modifications at the aromatic rings, functionalization of the hydrazone linkage, and the formation of larger polymeric or supramolecular structures.

Structural Modification at Aromatic Rings

The two dichlorophenyl rings in this compound are amenable to further substitution reactions, allowing for the introduction of various functional groups that can modulate the electronic, steric, and photophysical properties of the molecule.

Electrophilic Aromatic Substitution: The chlorine atoms on the aromatic rings are deactivating substituents, making electrophilic aromatic substitution reactions more challenging compared to unsubstituted benzene (B151609). However, they are ortho-, para-directing. Given the existing substitution pattern, the positions for further substitution will be dictated by the combined directing effects of the two chlorine atoms and the benzalhydrazine bridge. Common electrophilic substitution reactions that could be explored include nitration, halogenation, and Friedel-Crafts reactions, although harsh reaction conditions may be required.

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing chlorine atoms makes the aromatic rings susceptible to nucleophilic aromatic substitution (SNAr). This is particularly effective if an additional strong electron-withdrawing group is present on the ring. Nucleophiles such as alkoxides, amines, and thiolates can displace one of the chlorine atoms, especially if it is positioned ortho or para to another activating group. This strategy provides a direct route to introduce a variety of functional groups onto the aromatic core.

The table below summarizes potential strategies for aromatic ring modification.

| Reaction Type | Reagents and Conditions | Potential Functional Groups Introduced |

| Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) |

| Halogenation | X₂/FeX₃ (X = Br, Cl) | Halogen (-Br, -Cl) |

| Nucleophilic Aromatic Substitution | NaOR, RNH₂, NaSR | Alkoxy (-OR), Amino (-NHR), Thioether (-SR) |

Functionalization of the Hydrazone Linkage

The C=N-N=C core of the hydrazone linkage is a versatile functional group that can undergo several types of chemical transformations.

Reduction: The imine bonds (C=N) of the hydrazone linkage can be selectively reduced to the corresponding hydrazine (C-N-N-C) single bonds. This transformation can be achieved using reducing agents such as sodium borohydride (NaBH₄) or through catalytic hydrogenation. This modification alters the geometry and electronic properties of the central linkage, converting the planar, conjugated system into a more flexible, non-conjugated one.

Coordination Chemistry: The nitrogen atoms of the hydrazone linkage possess lone pairs of electrons and can act as ligands to coordinate with metal ions. Bis(benzal)hydrazine derivatives can function as bidentate or tetradentate ligands, forming stable complexes with a variety of transition metals. The coordination properties can be tuned by the substituents on the aromatic rings. These metal complexes can exhibit interesting catalytic, magnetic, and optical properties.

Hydrolysis: The hydrazone linkage is susceptible to hydrolysis, particularly under acidic conditions, which cleaves the C=N bonds to regenerate the corresponding dichlorobenzaldehyde and hydrazine. The stability of the hydrazone bond towards hydrolysis can be influenced by the electronic nature of the substituents on the aromatic rings.

Formation of Polymeric or Supramolecular Derivatives

The bifunctional nature of this compound makes it an excellent building block for the construction of larger, more complex architectures such as polymers and supramolecular assemblies.

Polymer Synthesis: If the aromatic rings are functionalized with polymerizable groups (e.g., vinyl or acrylic moieties), this compound can serve as a monomer for the synthesis of side-chain liquid crystalline polymers or other functional polymers. The rigid core of the molecule can impart desirable thermal and mechanical properties to the resulting polymer.

Supramolecular Assembly: The planar structure and the presence of potential hydrogen bond donors and acceptors, as well as aromatic rings capable of π-π stacking, allow this compound derivatives to self-assemble into ordered supramolecular structures. By introducing specific functional groups, such as hydroxyl or carboxyl groups, on the aromatic rings, the directionality and strength of intermolecular interactions like hydrogen bonding can be controlled to form chains, sheets, or more complex networks. The interaction of these molecules with metal ions can also lead to the formation of coordination polymers with diverse topologies and properties.

Advanced Structural Elucidation and Spectroscopic Characterization of Bis A,2 Dichloro Benzal Hydrazine

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has provided unparalleled insight into the molecular structure of 1,2-Bis(2-chlorobenzylidene)hydrazine. nih.gov

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed analysis of the crystallographic data allows for the precise measurement of key geometric parameters within the molecule. These values are critical for understanding the nature of the chemical bonds and the steric and electronic effects at play.

The C=N double bond length is indicative of a typical imine functionality. nih.gov The N-N bond length of 1.418 (3) Å is consistent with a single bond between the two nitrogen atoms. nih.gov The bond lengths and angles within the dichlorophenyl rings are within the expected ranges for substituted aromatic systems.

Table 1: Selected Bond Lengths for 1,2-Bis(2-chlorobenzylidene)hydrazine

| Bond | Length (Å) |

| N1-N1' | 1.418 (3) |

| C7-N1 | 1.272 (2) |

Data sourced from Zhang & Zheng (2008). nih.gov

Table 2: Selected Bond Angles for 1,2-Bis(2-chlorobenzylidene)hydrazine

| Angle | Degree (°) |

| C7-N1-N1' | 112.1 (2) |

Data sourced from Zhang & Zheng (2008). nih.gov

Polymorphism and Crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a significant phenomenon in solid-state chemistry. While specific polymorphic studies on Bis(A,2-dichloro-benzal)hydrazine are not extensively reported in the literature, research on other bis-hydrazone compounds has demonstrated the occurrence of polymorphism. This can manifest as either packing polymorphism, where molecules adopt different packing arrangements, or conformational polymorphism, where the molecule itself has different conformations in different crystal forms. The crystallization conditions, such as the solvent and temperature, can influence which polymorphic form is obtained.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of the solid-state structure, NMR spectroscopy offers detailed structural information in the solution state. Advanced 2D NMR techniques are particularly powerful for the unambiguous assignment of all proton and carbon signals in a complex molecule like this compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Full Assignment

A combination of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be employed for a complete structural assignment.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the coupling network within the dichlorophenyl rings. Cross-peaks would be observed between adjacent aromatic protons, allowing for their sequential assignment around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. columbia.eduyoutube.com It is an essential tool for assigning the carbon signals of the molecule. Each C-H bond in the dichlorophenyl rings and the azomethine C-H group would produce a cross-peak in the HSQC spectrum, directly linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by identifying longer-range correlations between protons and carbons (typically over two or three bonds). columbia.eduyoutube.com For this compound, key HMBC correlations would include:

Correlations from the azomethine proton to the carbons of the dichlorophenyl ring, confirming the connectivity of the benzylidene fragment.

Correlations from the aromatic protons to other carbons within the same ring, further confirming their assignments.

A crucial correlation from the azomethine proton across the C=N bond to the carbon of the neighboring imine group, and potentially across the N-N bond, would definitively establish the connectivity of the entire molecule.

By systematically analyzing the information from these 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon resonances can be achieved, providing a detailed picture of the molecule's structure in solution.

Solid-State NMR for Conformational Insights

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful technique for probing the structure and conformation of molecules in their crystalline or amorphous solid forms. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, SSNMR provides detailed information about the local electronic environment and spatial arrangement of atoms within a rigid lattice.

For this compound, ¹³C and ¹⁵N SSNMR would be particularly insightful. The presence of multiple chlorine atoms and the central C=N-N=C backbone creates distinct chemical environments for the carbon and nitrogen atoms.

Expected ¹³C SSNMR Characteristics: The ¹³C SSNMR spectrum is expected to show distinct signals for the aromatic and iminic carbons. Due to the symmetry of the molecule, one might anticipate a simplified spectrum. However, crystallographic effects, known as polymorphism, can lead to multiple, crystallographically inequivalent molecules within the unit cell, resulting in a multiplication of NMR signals. researchgate.net For instance, studies on similar heterocyclic compounds have shown that molecules with rotational or geometric isomers can present as multiple forms in the solid state. researchgate.net

The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine substituents. The carbon atom directly bonded to chlorine (C-Cl) would exhibit a characteristic shift, while the iminic carbon (C=N) would appear further downfield.

Predicted ¹³C SSNMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) Range |

|---|---|

| Imine Carbon (C=N) | 155 - 165 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-H | 125 - 135 |

| Aromatic Quaternary C | 130 - 145 |

Note: These are predicted values based on data from analogous compounds and may vary based on the specific solid-state packing and conformation.

Dynamic NMR Studies for Rotational Barriers or Isomerism

Dynamic NMR (DNMR) spectroscopy is the method of choice for investigating the kinetics of conformational changes in molecules, such as bond rotations and isomerizations that occur on the NMR timescale. mdpi.commdpi.comnih.gov For this compound, several dynamic processes could be active, primarily the rotation around the N-N and C-N single bonds, and potential E/Z isomerism about the C=N double bonds.

The rotation around the N-N bond in hydrazones and related systems can be hindered. acs.org Similarly, rotation around the C-N bond connecting the phenyl ring to the azine core can be restricted, especially with bulky ortho-substituents, leading to atropisomerism. nih.gov

By monitoring the NMR spectra at variable temperatures, one can observe the coalescence of signals as the rate of exchange between different conformations increases. mdpi.com From the coalescence temperature (Tc) and the chemical shift difference between the exchanging sites (Δν), the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Studies on hindered N-benzhydrylformamides have successfully used this method to determine rotational barriers in the range of 19-23 kcal/mol. mdpi.com For this compound, the steric hindrance from the ortho-chloro substituents would likely result in a significant rotational barrier around the C-N bond.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. youtube.comyoutube.comyoutube.com These methods are complementary and are crucial for identifying functional groups and probing intermolecular interactions.

Assignment of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound is expected to be dominated by vibrations from the dichlorophenyl rings and the central azine linkage. Based on data from related benzalazine (B126859) and hydrazone derivatives, the following assignments can be predicted. mdpi.comnih.govnih.govnih.gov

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium-Strong |

| C=N Stretch (Azine) | 1630 - 1610 | Strong | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| C-Cl Stretch | 800 - 600 | Strong | Strong |

| N-N Stretch | 1100 - 1000 | Medium | Medium-Weak |

Note: These values are predictions. The C=N stretch is a particularly strong and characteristic band for identification.

The C=N stretching vibration in similar benzylidenehydrazine (B8809509) derivatives is typically observed as a strong band around 1625 cm⁻¹. nih.gov The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching modes are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Analysis of Hydrogen Bonding and Other Interactions

While this compound does not possess classical hydrogen bond donors (like O-H or N-H), weak C-H···N hydrogen bonds can occur. The crystal structure analysis of the closely related isomer, N,N′-Bis(2,6-dichlorobenzylidene)hydrazine, revealed the presence of weak intermolecular C—H⋯N hydrogen bonds that link molecules into infinite chains. researchgate.net Such interactions can cause subtle shifts in the vibrational frequencies of the involved C-H and C=N groups. In the FT-IR spectrum, these interactions would manifest as slight broadening or shifts to lower frequencies of the C-H stretching and bending modes.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule from its accurate mass-to-charge ratio. nih.govnih.gov For this compound (C₁₄H₈Cl₄N₂), the monoisotopic mass is calculated to be 343.9442 Da. guidechem.com HRMS can confirm this elemental composition with high accuracy.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) provides structural information. For this compound, the fragmentation is expected to proceed through several key pathways:

Cleavage of the N-N bond: This is a common fragmentation pathway for azines and hydrazones, which would lead to the formation of a [C₇H₄Cl₂N]⁺ radical cation (m/z 172). This fragment would be particularly stable due to the aromatic system.

Loss of a Chlorine Atom: Fragmentation could involve the loss of a chlorine radical (Cl•) from the molecular ion or subsequent fragments.

Formation of a Dichlorotropylium Ion: Rearrangement and fragmentation of the dichlorophenyl ring could lead to the formation of a stable dichlorotropylium cation.

Sequential Loss of Small Molecules: Loss of neutral molecules like HCl or N₂ from larger fragments can also be expected.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 344 (M⁺) | Molecular Ion [C₁₄H₈Cl₄N₂]⁺• |

| 172 | [C₇H₄Cl₂N]⁺• |

| 137 | [C₇H₄Cl]⁺ |

| 102 | [C₇H₄]⁺• |

Note: The isotopic pattern due to the presence of four chlorine atoms will be a key feature for identifying chlorine-containing fragments.

The characteristic isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would result in a complex but highly informative pattern for the molecular ion and any chlorine-containing fragments, further confirming their identity.

Elucidation of Molecular Structure

The molecular structure of this compound has been established through foundational chemical data and an understanding of its synthesis. Its molecular formula is C₁₄H₈Cl₄N₂. guidechem.com The molecule is synthesized from the precursor 1,2-Bis(2-chlorobenzylidene)hydrazine via a chlorination reaction. guidechem.com This precursor has a known crystal structure, confirming it possesses a crystallographically imposed inversion center at the midpoint of the N-N single bond, rendering the molecule approximately planar. researchgate.net

The synthesis involves the addition of two chlorine atoms to the benzylic carbons of the precursor. This results in a structure where two dichloromethyl groups are linked by a central hydrazine (B178648) bridge, forming the C=N-N=C azine core. Each of the terminal carbons in this core is also bonded to a 2-chlorophenyl group. The IUPAC name for this structure is 1-chloro-N-[[chloro-(2-chlorophenyl)methylidene]amino]-1-(2-chlorophenyl)methanimine.

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₈Cl₄N₂ |

| Molecular Weight | 346.03872 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)C(=NN=C(C2=CC=CC=C2Cl)Cl)Cl)Cl |

| InChIKey | STSYYFNBAHTXBF-UHFFFAOYSA-N |

| Topological Polar Surface Area | 24.7 Ų |

| Rotatable Bond Count | 3 |

Data sourced from Guidechem. guidechem.com

Understanding Decomposition Mechanisms under Ionization

Detailed experimental data on the specific mass fragmentation patterns and decomposition mechanisms of this compound under ionization conditions, such as those in mass spectrometry, are not extensively available in the reviewed scientific literature. Such studies would be necessary to understand the stability of the molecule and the pathways through which it fragments upon ionization.

Electronic Absorption and Emission Spectroscopy

The photophysical properties of this compound are governed by its electronic structure, specifically the extended π-conjugation across the azine bridge and the aromatic rings.

UV-Visible Absorption Spectra and Electronic Transitions (π-π, n-π)**

Specific UV-Visible absorption spectra for this compound are not detailed in the available literature. However, the molecule's structure allows for predictions of its electronic transitions. The core structure, an azine (-C=N-N=C-), is a conjugated system. Compounds containing this chromophore, as well as related Schiff bases (-C=N-), are known to exhibit strong absorption in the UV-Visible region. researchgate.netmdpi.com

The primary electronic transitions expected for this molecule are:

π-π* Transitions: These transitions occur from the π bonding orbitals to the π* anti-bonding orbitals of the conjugated system that extends across the two phenyl rings and the central C=N-N=C bridge. These are typically high-intensity absorptions. For azine derivatives, these transitions are often observed in the 300-400 nm range. researchgate.net

n-π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* anti-bonding orbital. These transitions are generally of lower intensity compared to π-π* transitions.

The presence of four chlorine atoms may induce minor shifts in the absorption maxima (λ_max) compared to the unsubstituted parent compound due to their inductive and weak resonance effects.

Fluorescence and Phosphorescence Properties

Specific experimental data on the fluorescence and phosphorescence properties of this compound are not reported in the surveyed literature. However, the general behavior of the bis-Schiff base and azine class of compounds can provide some insight.

Fluorescence: Many Schiff bases exhibit fluorescence, a property that is highly dependent on molecular structure and environment. rsc.orgmdpi.org The conjugated C=N double bonds can sometimes provide a pathway for non-radiative de-excitation through structural isomerization (e.g., E/Z isomerization), which can lead to weak fluorescence or quenching. mdpi.com The planarity of the molecule is crucial; more rigid and planar structures tend to have higher fluorescence efficiency.

Phosphorescence: Room-temperature phosphorescence in purely organic molecules like this is relatively uncommon. It typically requires efficient intersystem crossing from the singlet excited state to a triplet excited state. While certain Schiff base metal complexes are known to be phosphorescent, this property is not a given for the organic ligand alone. nih.govrsc.org

Photophysical Characterization (Quantum Yields, Lifetimes)

Quantitative photophysical data, such as fluorescence quantum yields (Φ_F) and excited-state lifetimes (τ), for this compound have not been reported in the available scientific literature. The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. libretexts.orguci.edu The excited-state lifetime is the average time the molecule spends in the excited state before returning to the ground state. The measurement of these parameters would be essential for a complete photophysical characterization and for evaluating the compound's potential in applications requiring luminescence.

Computational and Theoretical Investigations of Bis A,2 Dichloro Benzal Hydrazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a primary tool for predicting molecular properties. For a molecule like Bis(A,2-dichloro-benzal)hydrazine, DFT calculations would provide deep insights into its behavior at the atomic level. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)), which offer a balance of accuracy and computational efficiency for organic molecules. imist.manih.gov

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to the lowest energy state on the potential energy surface.

Procedure: Starting with an initial guess of the structure, the calculation algorithm systematically adjusts the bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. The result is the optimized geometry, representing the most stable conformation.

Conformational Analysis: this compound has several rotatable bonds, particularly around the central N-N and C-N bonds. This allows for different spatial arrangements, or conformers (e.g., syn and anti isomers). A thorough analysis would involve optimizing various possible starting geometries to identify all stable conformers and determine their relative energies. The conformer with the absolute lowest energy is the global minimum, representing the most abundant form of the molecule at low temperatures. Studies on similar hydrazine (B178648) derivatives often reveal that the s-trans conformation is the most stable due to reduced steric hindrance. nih.gov

Electronic Structure Analysis (HOMO-LUMO Energies, Band Gap, Ionization Potential, Electron Affinity)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor. The LUMO is the orbital that most readily accepts an electron. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attacks, respectively. nih.gov

Energy Gap (ΔE): The energy difference between the HOMO and LUMO is the HOMO-LUMO gap. This gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. nih.govnih.gov

Ionization Potential and Electron Affinity: From the HOMO and LUMO energies, other key electronic properties can be estimated using Koopmans' theorem:

Ionization Potential (I) ≈ -E(HOMO) : The energy required to remove an electron.

Electron Affinity (A) ≈ -E(LUMO) : The energy released when an electron is added.

These values are fundamental to understanding the molecule's behavior in charge-transfer interactions.

Table 1: Hypothetical Electronic Properties of this compound

This table illustrates how the electronic properties, once calculated, would be presented. The values are for illustrative purposes only and are not actual data.

| Parameter | Symbol | Relation | Hypothetical Value (eV) |

| HOMO Energy | E(HOMO) | - | -6.5 |

| LUMO Energy | E(LUMO) | - | -2.0 |

| Energy Gap | ΔE | E(LUMO)-E(HOMO) | 4.5 |

| Ionization Potential | I | -E(HOMO) | 6.5 |

| Electron Affinity | A | -E(LUMO) | 2.0 |

Electrostatic Potential Surfaces and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other charged species.

MEP Mapping: The MEP surface is colored according to its electrostatic potential value. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack. Blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. nih.govresearchgate.net

Charge Distribution Analysis: For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the hydrazine linker and the electronegative chlorine atoms. Positive potential would be expected around the hydrogen atoms of the benzene (B151609) rings. This analysis helps identify sites for intermolecular interactions, such as hydrogen bonding. nih.gov

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

To quantify the reactivity predicted by the HOMO, LUMO, and MEP analyses, global and local reactivity descriptors are calculated.

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

Local Descriptors (Fukui Functions): While global descriptors give a general picture, Fukui functions identify the reactivity of specific atoms or regions within the molecule. beilstein-journals.org The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. researchgate.net It helps pinpoint the exact atoms most likely to participate in nucleophilic (f⁺) or electrophilic (f⁻) attacks, providing a more detailed reactivity map than MEP alone. beilstein-journals.org

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) and Comparison with Experimental Data

A significant application of DFT is the prediction of spectroscopic data, which can be used to validate theoretical models against experimental results.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. The resulting theoretical IR spectrum shows characteristic peaks corresponding to specific bond stretches and bends (e.g., C=N stretch, C-Cl stretch, aromatic C-H bends). Comparing the calculated wavenumbers with an experimental FT-IR spectrum allows for the assignment of observed bands and confirms the optimized geometry. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). These predicted shifts can be correlated with experimental NMR data to confirm the molecular structure. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. This information is used to generate a theoretical UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax). These predictions are vital for understanding the electronic transitions (e.g., n→π* and π→π*) within the molecule and can be compared directly with experimental spectra. imist.ma

Table 2: Hypothetical Comparison of Experimental and Theoretical Vibrational Frequencies

This table shows how a comparison between calculated and experimental IR data would be structured. The assignments and values are for illustrative purposes.

| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |

| 3050 | 3055 | Aromatic C-H stretch |

| 1625 | 1630 | C=N stretch (azomethine) |

| 1470 | 1475 | Aromatic C=C stretch |

| 750 | 755 | C-Cl stretch |

Molecular Dynamics Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations would be particularly useful for understanding how this compound interacts with its environment, such as in a solvent or within a larger biological system.

Procedure: An MD simulation would begin with the optimized DFT structure. The system would be placed in a simulation box, often with solvent molecules (like water or an organic solvent). By solving Newton's equations of motion for every atom, the simulation tracks the trajectory of the atoms and molecules over a set period (from picoseconds to microseconds).

Applications: For this compound, MD simulations could be used to:

Analyze conformational changes and flexibility in a solution.

Study solvation effects and calculate the free energy of solvation.

Investigate how the molecule might bind to a biological target, such as a protein active site, by simulating the protein-ligand complex.

Currently, there are no specific molecular dynamics simulation studies for this compound reported in the scientific literature.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Strategies for Bis(A,2-dichloro-benzal)hydrazine Derivatives

The future development of this compound hinges on the ability to create a diverse library of derivatives with tailored properties. Moving beyond traditional solution-based condensation reactions, researchers are exploring more efficient and sustainable synthetic methodologies. tandfonline.comwikipedia.org Green chemistry approaches, such as mechanochemical synthesis via ball milling or grinding, offer significant advantages by reducing or eliminating hazardous solvents, potentially shortening reaction times, and increasing yields. researchgate.netnih.govresearchgate.net

Furthermore, the core structure is ripe for modification. Strategies involving dynamic combinatorial chemistry could be employed to generate large libraries of hydrazone derivatives. nih.govelectronicsandbooks.comnih.gov This technique allows for the reversible formation of compounds, enabling the system to self-select for specific targets or properties. Another promising avenue is the synthesis of structural hybrids, where the this compound moiety is tethered to other bioactive scaffolds, such as 1,2,3-triazoles, to create multifunctional molecules with enhanced or entirely new activities. tandfonline.com The development of heterogeneous catalysis for producing bis-hydrazine derivatives also presents an environmentally friendly and economically viable path forward. mdpi.com

Table 1: Comparison of Synthetic Strategies for Hydrazone Derivatives

| Method | Description | Advantages | Potential Disadvantages | Relevant Research |

| Conventional Reflux | Reactants are dissolved in a solvent (e.g., ethanol) and heated for several hours. acs.org | Well-established, simple setup. | Often requires long reaction times, use of potentially hazardous solvents, and can have lower yields. | acs.org |

| Mechanosynthesis | Solid reactants are ground together, often in a ball mill, with little to no solvent. nih.gov | Environmentally friendly (solvent-free), rapid reaction times, high yields. researchgate.netnih.govresearchgate.net | Scalability can be a challenge; requires specialized equipment. | researchgate.netnih.govresearchgate.netnih.gov |

| Microwave Irradiation | Uses microwave energy to rapidly heat the reaction mixture. | Extremely fast reaction times, often improved yields, can be performed solvent-free. nih.gov | Requires specific microwave synthesis equipment; potential for localized overheating. | nih.gov |

| Heterogeneous Catalysis | Employs a solid catalyst (e.g., Ni-based) that is in a different phase from the reactants. mdpi.com | Easy catalyst separation and reusability, environmentally benign, high yields at room temperature. mdpi.com | Catalyst development and optimization may be required. | mdpi.com |

Integration into Hybrid Material Systems

The this compound structure, with its multiple nitrogen and chlorine atoms, is an excellent candidate for integration into advanced hybrid materials. The nitrogen atoms of the azomethine group (-C=N-) serve as effective coordination sites for metal ions, paving the way for the creation of novel metal-organic frameworks (MOFs) and coordination polymers. nih.govresearchgate.net By selecting different metal ions (e.g., Cu(II), Co(II), Zn(II), Mn(II)), it is possible to construct one-, two-, or three-dimensional networks with tailored properties such as porosity, luminescence, and catalytic activity. rsc.orgrsc.org

These hybrid materials could find applications in diverse fields. For example, macrocyclic bis-hydrazone compounds have shown potential for the selective extraction of metal cations from solutions, suggesting applications in environmental remediation or hydrometallurgy. nih.govresearchgate.net The incorporation of this scaffold into dye systems is another area of interest, where the interaction with metal mordants could produce a range of stable colors for textiles. mdpi.com The inherent π-conjugated system of the molecule also suggests potential for use in organogels, dye-sensitized solar cells, and as fluorescent probes. mdpi.com

Table 2: Potential Hybrid Materials Based on this compound

| Material Type | Key Components | Potential Properties | Example Applications | Relevant Research |

| Metal-Organic Frameworks (MOFs) | This compound derivative ligands and metal ions (e.g., Zn, Cu, Ag, Fe). rsc.org | High porosity, tunable structure, luminescence, catalytic activity. rsc.org | Gas storage, chemical sensing, catalysis, drug delivery. | rsc.org |

| Coordination Polymers | Bis-hydrazone ligands and transition metal ions (e.g., Co, Ni, Cu). rsc.org | Magnetic properties (e.g., antiferromagnetic exchange), helicate structures, nuclease activity. rsc.org | Molecular magnets, functional materials, bioactive agents. | rsc.org |

| Ion-Selective Extractants | Macrocyclic bis-hydrazone structures. nih.govresearchgate.net | Selective binding and extraction of specific metal ions (e.g., Cu²⁺, Cr³⁺). researchgate.net | Environmental remediation (heavy metal removal), analytical chemistry. | nih.govresearchgate.net |

| Luminescent Probes | Hydrazone complexes with metal ions (e.g., Co, Zn). researchgate.net | Changes in fluorescence in response to pH or the presence of specific analytes. | Chemical sensors, bio-imaging. | researchgate.net |

Advanced Theoretical Predictions for Undiscovered Properties

Computational chemistry offers a powerful toolkit for accelerating the discovery process by predicting the properties of yet-to-be-synthesized this compound derivatives. Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic and geometric structure. researchgate.netnih.gov These studies can optimize molecular geometries, calculate bond lengths and angles, and map the distribution of electrons. nih.govresearchgate.net

Key areas of theoretical investigation include the analysis of Frontier Molecular Orbitals (HOMO-LUMO). researchgate.netresearchgate.net The energy gap between the HOMO and LUMO provides information about the molecule's chemical reactivity, stability, and electronic transition properties, which are crucial for designing materials with specific optical or electronic functions. researchgate.netnih.gov Molecular Electrostatic Potential (MEP) maps can identify the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack and guiding the design of intermolecular interactions. mdpi.comnih.govnih.gov Furthermore, molecular docking simulations can predict the binding affinity and orientation of derivatives within the active sites of biological targets like enzymes or protein receptors, providing a virtual screening method for potential therapeutic applications. nih.govresearchgate.netnih.gov

Table 3: Theoretical Methods and Their Predictive Power

| Theoretical Method | Predicted Properties | Significance for Research & Development | Relevant Research |

| Density Functional Theory (DFT) | Optimized molecular geometry, bond lengths/angles, vibrational frequencies, thermodynamic parameters. nih.govnih.gov | Confirms molecular structures, predicts stability and reactivity, supports experimental spectroscopic data. | nih.govresearchgate.netmdpi.comnih.gov |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy levels and energy gap (Eg). researchgate.netresearchgate.net | Indicates chemical reactivity, kinetic stability, and potential for electronic applications (e.g., NLO materials). nih.gov | researchgate.netresearchgate.netnih.gov |

| Molecular Electrostatic Potential (MEP) Mapping | Electron density distribution, sites for nucleophilic and electrophilic attack. mdpi.comnih.gov | Guides understanding of intermolecular interactions, hydrogen bonding, and chemical reaction mechanisms. | mdpi.comnih.govnih.gov |

| Molecular Docking | Binding affinity, orientation, and interactions with biological macromolecules (e.g., proteins, DNA). nih.govresearchgate.net | Predicts potential bioactivity (e.g., enzyme inhibition, anticancer effects) and guides drug design. | nih.govresearchgate.netnih.govmdpi.com |

| ADMET Profiling | Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. mdpi.com | Assesses the drug-likeness and potential pharmacokinetic profile of a compound early in the discovery process. | mdpi.com |

Development of High-Throughput Screening Methodologies for New Applications

To efficiently explore the vast chemical space made accessible by novel synthetic strategies, the development of high-throughput screening (HTS) methodologies is essential. This approach involves rapidly testing large numbers of derivatives against a panel of biological or material-based assays to identify "hits" with desired properties. For this compound derivatives, this could be particularly fruitful in the search for new therapeutic agents.

A typical HTS workflow would involve the combinatorial synthesis of a library of derivatives with varied substituents on the benzal rings. christopherking.name This library would then be subjected to automated screening for various biological activities. For instance, compounds could be tested for their ability to inhibit the growth of pathogenic bacteria (e.g., Staphylococcus aureus, E. coli) or fungi (Candida albicans), with minimum inhibitory concentration (MIC) values being determined for the most active compounds. nih.govnih.govmediresonline.org Similarly, cytotoxicity assays against various human cancer cell lines (e.g., HCT-116, MCF-7, A549) could identify potential anticancer agents, with IC50 values quantifying their potency. rsc.orgmdpi.comnih.gov The integration of factorial design in these experiments can further enhance efficiency, allowing multiple parameters to be varied and analyzed simultaneously to quickly identify the most promising candidates. christopherking.name

Table 4: Hypothetical High-Throughput Screening Workflow

| Step | Objective | Methodology | Example Output | Relevant Research |

| 1. Library Synthesis | Generate a diverse set of derivatives. | Combinatorial chemistry, parallel synthesis using varied aldehydes/hydrazines. christopherking.name | A 96-well plate containing unique this compound derivatives. | nih.govnih.govchristopherking.name |

| 2. Primary Screen | Identify initial "hits" with desired activity. | Automated assays, e.g., disk diffusion for antimicrobial activity or MTT assay for cytotoxicity against cancer cells. nih.govnih.gov | List of compounds showing a zone of inhibition or >50% reduction in cell viability. | nih.govnih.govmediresonline.orgnih.gov |

| 3. Dose-Response Analysis | Quantify the potency of primary hits. | Serial dilution of hit compounds and re-assaying to determine IC50 (for enzyme/cell inhibition) or MIC (for antimicrobial) values. mediresonline.orgnih.gov | IC50 = 5.2 µM against HCT-116 cells; MIC = 62.5 µg/mL against S. aureus. | mediresonline.orgnih.gov |

| 4. Selectivity Profiling | Assess whether the effect is specific. | Testing potent hits against non-cancerous cell lines or a panel of non-target microbes. | High potency against cancer cells with low toxicity to normal cells (high selectivity index). | nih.gov |

| 5. Hit Confirmation & Validation | Confirm structure and purity of active compounds. | Spectroscopic analysis (NMR, MS) and re-synthesis of the confirmed hit compound. | Validated lead compound for further optimization. | acs.orgmdpi.com |

Multidisciplinary Research Collaborations to Expand Application Scope

Realizing the full potential of this compound and its derivatives is not a task for a single scientific discipline. It necessitates a deeply integrated, multidisciplinary approach that bridges the gap between fundamental chemistry and applied sciences. chemscene.com The complexity of modern drug discovery and materials science demands collaboration. chemscene.com

Future progress will be driven by teams that combine the expertise of:

Synthetic Organic Chemists: To design and execute novel, efficient, and scalable synthetic routes for new derivatives. tandfonline.commdpi.com

Computational Chemists: To perform theoretical calculations (DFT, molecular docking) that predict properties, rationalize experimental findings, and guide synthetic efforts toward the most promising molecules. nih.govmdpi.comnih.gov

Materials Scientists: To incorporate these compounds into hybrid systems like MOFs, polymers, and sensors, and to characterize the physical and chemical properties of these new materials. rsc.orgirejournals.com

Pharmacologists and Biologists: To design and conduct in vitro and in vivo screening assays to evaluate the biological activities of new compounds, from antimicrobial and anticancer effects to enzyme inhibition. rsc.orgnih.govmdpi.com

Structural Biologists: To determine the crystal structures of derivatives complexed with their biological targets, providing crucial insights for structure-based drug design.

Such collaborative efforts, where theoretical predictions inform synthetic targets and screening results feedback into new designs, will create a powerful cycle of innovation. This synergy is essential to translate the molecular potential of this compound into tangible solutions for medicine, environmental science, and technology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Bis(A,2-dichloro-benzal)hydrazine, and what experimental conditions are critical for yield optimization?

- The compound is typically synthesized via hydrazine derivatives reacting with chlorinated aromatic aldehydes under reflux conditions. Key steps include controlled temperature (e.g., ethanol reflux at ~78°C) and stoichiometric ratios to minimize side products like dehydrohalogenation byproducts. Hydrazine hydrate is often used as the nucleophile, with reaction times ranging from 20–24 hours . Yield optimization may require pH adjustments and inert atmospheres to prevent oxidation of intermediates .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR (¹H/¹³C) is standard for confirming hydrazone bond formation and substituent positions. Single-crystal X-ray diffraction (e.g., R factor ≤ 0.028) provides definitive structural data, including bond angles and planarity of the hydrazine backbone . FT-IR can validate N–H and C=N stretching vibrations (~3200 cm⁻¹ and ~1600 cm⁻¹, respectively) .

Q. How can researchers assess the purity of this compound, and what are common impurities?

- Hydrazine residue testing via benzaldehyde derivatization (forming benzalazine) is a pharmacopeial method . HPLC with UV detection (λ ~254 nm) is recommended for quantifying organic impurities. Common impurities include unreacted aldehydes or hydrolyzed intermediates, which can be minimized via column chromatography .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Discrepancies in MIC (Minimum Inhibitory Concentration) values (e.g., 8–64 µg/mL against S. aureus) may arise from assay variability (broth microdilution vs. disk diffusion) or compound solubility. Normalize data using internal standards (e.g., ampicillin controls) and validate via dose-response curves . Structural analogs with electron-withdrawing groups (e.g., –Cl) often show enhanced activity due to increased membrane permeability .

Q. How does the molecular conformation of this compound influence its intermolecular interactions?

- X-ray studies reveal a planar hydrazine backbone with dihedral angles <5° between aromatic rings, facilitating π-π stacking in crystal lattices. Intramolecular hydrogen bonds (N–H⋯N/O) stabilize the E-isomer, which dominates in solid-state structures . Substituent positioning (e.g., ortho-Cl) sterically hinders rotation, affecting ligand-receptor binding in biological systems .

Q. What mechanistic insights explain the compound’s reactivity in metal coordination complexes?

- The hydrazone moiety acts as a bidentate ligand, coordinating via the imine nitrogen and adjacent carbonyl/amine groups. For example, Mn(II) complexes exhibit distorted octahedral geometries, with ligand field stabilization energies influencing redox activity . Reactivity trends correlate with Hard-Soft Acid-Base (HSAB) principles, where softer metals (e.g., Cu²⁺) preferentially bind to N donors .

Q. How can computational methods improve synthetic route design for novel derivatives?

- Retrosynthesis algorithms (e.g., AI-driven models using Reaxys/Pistachio databases) predict feasible pathways by prioritizing high-yield steps like nucleophilic acyl substitution or Suzuki couplings. DFT calculations optimize transition states for key reactions (e.g., hydrazone formation), reducing trial-and-error in lab workflows .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.